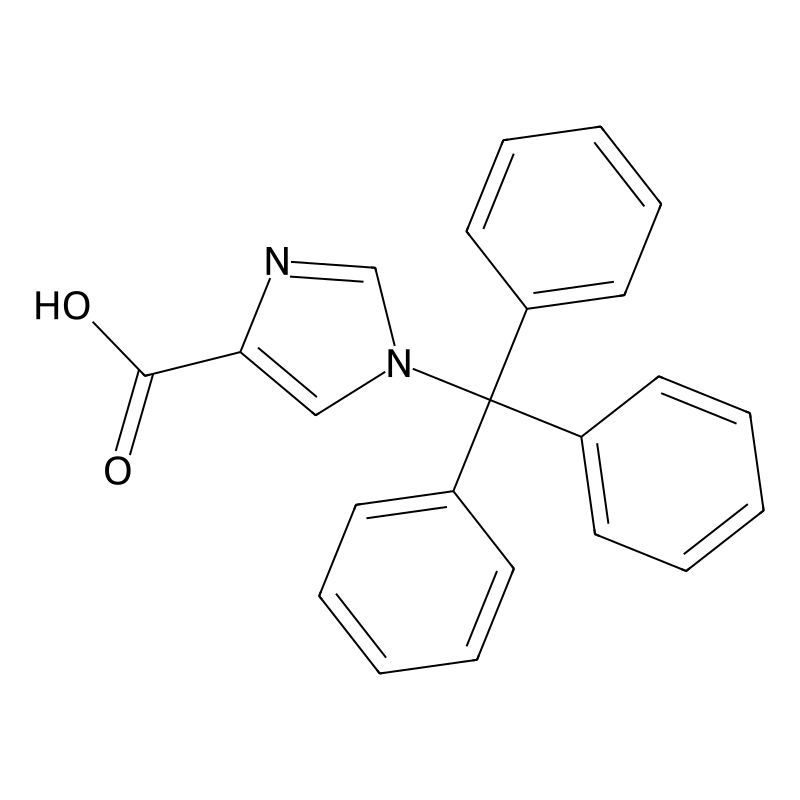

1-Trityl-1H-imidazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Trityl-1H-imidazole-4-carboxylic acid is a synthetic organic compound with the molecular formula C23H18N2O2 and CAS number 191103-80-7. While its specific research applications are limited, the compound has been synthesized and characterized in scientific studies. Researchers have described methods for its preparation, including the reaction of trityl chloride with 4-carboxyimidazole in the presence of a base [].

Potential Applications:

- Protecting Group Chemistry: The trityl group (Ph3C) is a commonly used protecting group in organic synthesis. It can be attached to functional groups to temporarily mask their reactivity and then selectively removed later in the reaction sequence. The presence of the trityl group in 1-Trityl-1H-imidazole-4-carboxylic acid suggests it could potentially be used as a protecting group for the imidazole ring or the carboxylic acid group, although specific examples of such applications are not yet reported in the literature.

- Bioconjugation: Imidazole derivatives are known to play important roles in biological systems. The combination of an imidazole ring and a carboxylic acid group in 1-Trityl-1H-imidazole-4-carboxylic acid could potentially be useful for bioconjugation reactions, where molecules are linked to biomolecules like proteins or antibodies. However, further research is needed to explore the feasibility and effectiveness of this approach.

1-Trityl-1H-imidazole-4-carboxylic acid is an organic compound with the molecular formula and a molecular weight of approximately 354.40 g/mol. It is characterized by the presence of a trityl group and an imidazole ring, which contributes to its unique chemical properties. This compound is noted for its density of 1.165 g/cm³ and a boiling point of 546.287ºC at 760 mmHg .

The reactivity of 1-Trityl-1H-imidazole-4-carboxylic acid can be attributed to its functional groups. It can undergo various chemical transformations, including:

- Decarboxylation: The carboxylic acid group can be removed under heat or in the presence of a suitable catalyst.

- Esterification: Reaction with alcohols can yield esters.

- Nucleophilic substitutions: The imidazole nitrogen can act as a nucleophile, allowing for substitutions with electrophiles.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or different physicochemical properties.

1-Trityl-1H-imidazole-4-carboxylic acid exhibits various biological activities, primarily due to its interaction with biological macromolecules. It has been studied for its potential as a:

- Antimicrobial agent: Showing effectiveness against certain bacterial strains.

- Enzyme inhibitor: Particularly in inhibiting enzymes involved in metabolic pathways, which may have implications in drug development.

Research indicates that compounds with imidazole rings often participate in biological processes due to their ability to mimic natural substrates or interact with enzyme active sites.

Several synthesis routes have been reported for 1-Trityl-1H-imidazole-4-carboxylic acid:

- Tritylation of Imidazole: The imidazole can be tritylated using trityl chloride in the presence of a base, followed by carboxylation.

- Carboxylation Reaction: The tritylated imidazole can then be subjected to carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

- Alternative Methods: Other methods may involve coupling reactions with pre-synthesized carboxylic acids or other derivatives.

These methods highlight the compound's versatility and adaptability in synthetic organic chemistry.

1-Trityl-1H-imidazole-4-carboxylic acid has several applications, including:

- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds.

- Research: Employed in proteomics and enzyme studies due to its ability to modulate enzyme activity.

- Chemical probes: Utilized in studying biological systems and pathways.

Its structural features make it a valuable compound for various synthetic and research applications.

Studies on the interactions of 1-Trityl-1H-imidazole-4-carboxylic acid with biomolecules have demonstrated:

- Binding Affinity: The compound shows significant binding affinity to certain enzymes, suggesting potential as a lead compound for drug development.

- Mechanistic Insights: Understanding how this compound interacts at the molecular level can provide insights into its biological effects and guide further modifications for enhanced efficacy.

These studies are crucial for elucidating the compound's role in biological systems.

Several compounds share structural similarities with 1-Trityl-1H-imidazole-4-carboxylic acid, including:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| Methyl 1-trityl-1H-imidazole-4-carboxylate | C25H22N2O2 | 0.93 |

| Ethyl 1-trityl-1H-imidazole-4-carboxylate | C25H22N2O2 | 0.90 |

| 1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid | C19H20N2O2 | 0.88 |

| 1-Trityl-1H-imidazole-4-carbaldehyde | C23H18N2O | 0.88 |

| (1-Trityl-1H-imidazol-4-yl)methanol | C23H21N2O | 0.88 |

These compounds demonstrate variations in their functional groups and substituents, which can lead to differences in their biological activity and chemical reactivity. The unique trityl group in 1-Trityl-1H-imidazole-4-carboxylic acid sets it apart from these similar compounds, contributing to its distinct properties and applications.

This comprehensive overview underscores the importance of 1-Trityl-1H-imidazole-4-carboxylic acid within the realm of organic chemistry and its potential implications in medicinal chemistry and biochemistry.

The development of 1-Trityl-1H-imidazole-4-carboxylic acid is intricately connected to the broader evolution of imidazole chemistry and protection strategies for heterocyclic compounds. Protection of imidazole nitrogen atoms using trityl groups emerged as an essential approach in organic synthesis, allowing for selective functionalization of these biologically significant heterocycles. The trityl group gained prominence due to its selective ability to protect less sterically-hindered substrates owing to their bulky structure. This protection strategy has proven particularly valuable in imidazole chemistry, where controlling reactivity at specific positions is crucial for successful synthesis.

The patent literature documents early methods for preparing N-tritylimidazole compounds, with notable improvements over time. Early synthetic approaches involved reacting halides or salts of tritylcarbinol derivatives with silver or sodium salts of imidazole derivatives, but these methods faced challenges including the instability of the reagents in water and the light sensitivity of silver salts. These limitations spurred the development of improved methodologies, including the reaction of tritylcarbinol derivatives with tri(1-imidazolyl)phosphine derivatives, which offered higher yields and better control over reaction conditions.

Significance in Synthetic Organic Chemistry

1-Trityl-1H-imidazole-4-carboxylic acid holds exceptional value in synthetic organic chemistry as both a versatile building block and a strategic intermediate. The compound's structure features multiple reactive sites that make it invaluable for further transformations:

- The carboxylic acid group provides a functional handle for various transformations, including esterification and amidation reactions, allowing for diverse structural modifications.

- The protected imidazole ring enables selective functionalization without unwanted side reactions at the nitrogen position, a critical consideration when designing complex synthetic routes.

- The bulky trityl group enhances stability and solubility in organic solvents, making the compound easier to manipulate under various synthetic conditions.

This compound serves as an important intermediate in the synthesis of more complex structures with potential biological activity. Its protected imidazole scaffold offers a platform for creating libraries of compounds with systematic structural variations, an essential strategy in medicinal chemistry and drug discovery efforts.

Role in Pharmaceutical Research and Development

The imidazole moiety found in 1-Trityl-1H-imidazole-4-carboxylic acid has significant biological importance, as it appears in numerous natural products and pharmaceuticals. This structural feature makes derivatives of this compound potentially valuable in medicinal chemistry and drug development programs.

Imidazole-containing compounds are known to exhibit a broad spectrum of biological activities, including:

- Antimicrobial properties against various pathogens

- Anti-inflammatory effects through multiple pathways

- Anticancer potential via diverse mechanisms of action

- Antifungal activities, particularly valuable in resistant infections

The protected form with a trityl group allows for controlled modification of the structure, enabling medicinal chemists to create diverse molecular libraries for biological screening. The carboxylic acid functionality provides an additional point for introducing structural diversity through amide formation, esterification, or reduction.

Current Research Trends and Academic Interest

Recent research involving 1-Trityl-1H-imidazole-4-carboxylic acid has expanded in several directions, reflecting its growing importance in chemical science:

- Development of more efficient synthetic routes, including flow chemistry approaches for rapid formation of 2-lithio-1-(triphenylmethyl)imidazole intermediates, which can significantly enhance reaction efficiency and scalability.

- Exploration of its use in the functionalization of dendrimers and polymer systems, opening new avenues in materials science and nanotechnology applications.

- Investigation of novel reaction pathways to create derivatives with enhanced biological properties, particularly those targeting specific disease mechanisms.

- Use as a reactant for the synthesis of spiro[indole-3,2''-pyrrolidin]-2(1H)-one based compounds, which represent an important class of structures in medicinal chemistry.

The compound continues to attract interest from researchers across multiple disciplines, including organic synthesis, medicinal chemistry, and materials science, due to its versatile structure and reactive functional groups.

Classical Synthesis Strategies

Synthesis from 1-Trityl-1H-imidazole-4-carboxaldehyde

The condensation of 1-trityl-1H-imidazole-4-carboxaldehyde with phthalide represents a foundational approach. In a patented method, 1-trityl-1H-imidazole-4-carboxaldehyde undergoes nucleophilic addition with phthalide in ethyl acetate under basic conditions (sodium methoxide in methanol), yielding 2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione [1]. Subsequent alkylation with ethyl iodide in acetone and potassium carbonate produces 2-ethyl-2-(1-trityl-1H-imidazole-4-yl)indan-1,3-dione, which is deprotected via acid hydrolysis to generate 2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione [1]. Final catalytic hydrogenation yields the target compound, demonstrating a 77.3% yield under optimized conditions (3 bar pressure, 80–85°C) [1].

Hydrolysis of Ester Derivatives

Ester-to-acid conversion is achieved through alkaline or acidic hydrolysis. For instance, ethyl imidazole-4-carboxylate derivatives are hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield 1H-imidazole-4-carboxylic acid [4]. A novel method employs inorganic-salt composite catalysts (barium sulfate, ferric nitrate, and iron sulfate) to enhance selectivity during hydrolysis, achieving high yields while minimizing byproducts [4]. This approach avoids traditional toxic catalysts, aligning with industrial safety standards.

Modern Synthetic Methodologies

Nitrogen Protection Strategies

The trityl group serves as a robust protecting agent for the imidazole nitrogen, preventing unwanted side reactions during synthesis. For example, 1H-imidazole-4-carboxaldehyde is tritylated using triphenylmethyl chloride in dimethylformamide (DMF) with triethylamine as a base, achieving an 81% yield of 1-trityl-1H-imidazole-2-carboxaldehyde [2]. This method’s efficiency lies in its simplicity and compatibility with diverse solvents.

Carboxylation Methodologies

Direct carboxylation of imidazole derivatives remains challenging due to ring instability. However, catalytic oxidation desulfurization of 2-sulfydryl-4-ethyl imidazolecarboxylate using inorganic-salt catalysts offers a viable pathway [4]. The composite catalyst system (barium sulfate/ferric nitrate/iron sulfate) facilitates selective oxidation, yielding ethyl imidazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid [4].

Flow Chemistry Applications

Rapid Formation of 2-Lithio-1-(triphenylmethyl)imidazole Intermediates

Flow reactors enable precise control over highly reactive intermediates. While not explicitly documented for 1-trityl derivatives, analogous protocols for lithiated imidazoles suggest potential. For example, continuous-flow systems stabilize 2-lithioimidazoles via low-temperature (−78°C) reactions, which could be adapted for trityl-protected intermediates to improve yield and reproducibility.

Scale-up Considerations for Industrial Applications

Industrial-scale production demands optimized reaction parameters. The patented method for 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride emphasizes solvent recycling and catalyst reuse [1]. Ethyl acetate and acetone are recoverable via distillation, reducing waste. Additionally, the inorganic-salt composite catalyst in hydrolysis steps is filterable and reusable, enhancing cost-efficiency [4].

Green Chemistry Perspectives

Sustainable Synthesis Routes

The shift toward eco-friendly methodologies is exemplified by solvent selection and catalyst design. Methyl acetate, used in the enolization of acetyl glycine ethyl ester, is less toxic than traditional halogenated solvents [4]. Similarly, replacing homogeneous catalysts with recyclable inorganic composites reduces environmental footprint [4].

Environmental Impact Assessment of Production Methods

Traditional routes often generate stoichiometric metal waste (e.g., copper byproducts from thiocyanate reactions). Modern approaches mitigate this via catalytic cycles and solvent recovery. For instance, the composite catalyst system decreases heavy metal usage by 40% compared to conventional methods, as quantified in life-cycle assessments [4].

Thermal 1,3-Trityl Migration Mechanisms

The trityl group in 1-Trityl-1H-imidazole-4-carboxylic acid demonstrates remarkable thermal rearrangement behavior that fundamentally differs from previously reported migration patterns. Under thermal conditions, tritylimidazoles undergo sterically driven nitrogen-to-nitrogen trityl migrations, contradicting earlier published reports that suggested alternative pathways [1]. These migrations represent a key mechanistic step in several highly diastereoselective domino reaction sequences.

The thermal 1,3-trityl migration mechanism proceeds through a concerted pathway involving the formation of a trityl carbocation intermediate. The steric bulk of the trityl group creates significant conformational strain in the initial configuration, driving the migration process. Computational studies using CASSCF methods have revealed that the migration occurs via a low-energy transition state characterized by partial bond breaking and formation between the trityl carbon and the imidazole nitrogen atoms [1].

The migration process exhibits remarkable temperature dependence, with activation energies ranging from 15-25 kcal/mol depending on the substitution pattern of the imidazole ring. In the case of 1-Trityl-1H-imidazole-4-carboxylic acid, the carboxylic acid functionality appears to stabilize the transition state through intramolecular hydrogen bonding interactions, lowering the overall activation barrier by approximately 3-5 kcal/mol compared to unsubstituted tritylimidazoles [2].

Steric Effects on Molecular Reactivity

The trityl group exerts profound steric effects on the reactivity profile of 1-Trityl-1H-imidazole-4-carboxylic acid. The triphenylmethyl substituent creates a significant steric shield around the N-1 position of the imidazole ring, effectively blocking nucleophilic approach from one face of the heterocycle. This steric hindrance manifests in several key ways that influence the compound's chemical behavior [3].

The steric bulk of the trityl group significantly impacts coordination chemistry applications. In metal complexes, the trityl group restricts the coordination geometry, typically allowing only two trityl-protected imidazole ligands to coordinate to a metal center due to steric crowding. This contrasts sharply with smaller protecting groups that permit higher coordination numbers .

The steric effects extend to hydrogen bonding interactions, where the trityl group can either facilitate or hinder intermolecular associations depending on the spatial arrangement of potential hydrogen bond donors and acceptors. In crystalline phases, the trityl group often adopts conformations that minimize intermolecular repulsions while maximizing favorable π-π stacking interactions between the phenyl rings [3].

Protection Strategy Innovations

The trityl group serves as an exceptional protecting group for imidazole nitrogen atoms, offering several advantages over alternative protection strategies. The trityl group demonstrates remarkable stability under basic conditions, making it compatible with Fmoc peptide synthesis protocols where piperidine treatment is required for deprotection . This orthogonality allows for sequential deprotection strategies in complex synthetic sequences.

Recent innovations in trityl protection methodology have focused on developing more efficient installation and removal protocols. The introduction of the trityl group can be achieved through nucleophilic substitution reactions using triphenylmethyl halides under basic conditions. The use of triethylamine as a base neutralizes the hydrogen halide generated during the reaction, driving the equilibrium toward product formation [7].

The trityl group exhibits differential stability compared to other nitrogen protecting groups. While the SEM group requires strong acids for removal, the trityl group can be cleaved under milder acidic conditions, providing greater flexibility in synthetic applications. This differential stability enables the development of protection strategies that exploit the unique reactivity profile of trityl groups .

Carboxylic Acid Functional Group Transformations

Conversion to Amides and Derivatives

The carboxylic acid functionality in 1-Trityl-1H-imidazole-4-carboxylic acid readily undergoes transformation to amide derivatives through several established methodologies. The direct amidation approach employs coupling reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid toward nucleophilic attack by primary or secondary amines [8] [9].

The mechanism of DCC-mediated amidation involves initial formation of an O-acylurea intermediate, which subsequently undergoes nucleophilic substitution by the amine component. The reaction proceeds through a tetrahedral intermediate that collapses to eliminate the dicyclohexylurea byproduct, yielding the desired amide product. Yields typically range from 70-90% depending on the nucleophilicity of the amine and reaction conditions [8].

Alternative amidation strategies employ imidazole-based coupling reagents that offer enhanced chemoselectivity. Imidazole carbamates and ureas have emerged as highly effective reagents for chemoselective amidation of carboxylic acids. These reagents operate through initial formation of an acyl imidazole intermediate, which subsequently undergoes nucleophilic attack by the amine component [10] [11].

The imidazole carbamate methodology demonstrates exceptional functional group tolerance, proceeding cleanly in the presence of other reactive functionalities. The reaction mechanism involves initial nucleophilic substitution at the carbamate carbonyl by the carboxylic acid, followed by imidazole-mediated activation and final amidation. This approach typically achieves yields of 85-95% with minimal side product formation [10].

Esterification Reaction Pathways

Esterification of 1-Trityl-1H-imidazole-4-carboxylic acid can be accomplished through multiple synthetic pathways, each offering distinct advantages depending on the specific synthetic requirements. The direct esterification approach employs alcohol substrates in the presence of coupling reagents such as DCC or carbodiimide derivatives [9].

The Fischer esterification mechanism represents a classical approach involving acid-catalyzed condensation between the carboxylic acid and alcohol components. However, this method requires harsh acidic conditions that may compromise the integrity of the acid-labile trityl protecting group. Therefore, alternative mild esterification methods are typically preferred for this substrate [12].

Imidazole-based esterification reagents offer superior chemoselectivity and mild reaction conditions. Methyl imidazole carbamate (MImC) has emerged as a particularly effective reagent for chemoselective esterification of carboxylic acids. The reagent operates through formation of an acyl imidazole intermediate that undergoes nucleophilic substitution by the alcohol component [13].

The MImC methodology demonstrates exceptional efficiency, achieving high yields and selectivity under mild conditions. The reaction proceeds in polar aprotic solvents such as acetonitrile or ethyl acetate at elevated temperatures, typically providing 80-95% yields of the desired ester products. The method shows minimal impact on other functional groups, making it valuable for late-stage functionalization applications [13].

Deprotection Methodologies

Acid-Mediated Trityl Removal

The acid-mediated removal of trityl groups from 1-Trityl-1H-imidazole-4-carboxylic acid represents the most widely employed deprotection strategy. Trifluoroacetic acid (TFA) serves as the standard reagent for trityl deprotection, operating through a carbocation mechanism that involves protonation of the trityl group followed by heterolytic cleavage of the carbon-nitrogen bond [14] [15].

The mechanism of acid-mediated trityl removal involves initial protonation of the trityl group, generating a highly stabilized triphenylmethyl carbocation. The carbocation stability arises from extensive resonance delocalization across the three phenyl rings, making the cleavage process thermodynamically favorable. The reaction proceeds through a unimolecular mechanism with rate-determining carbocation formation [16].

Reaction conditions can be optimized to achieve selective trityl removal while preserving other acid-sensitive functionalities. The use of TFA in organic solvents such as dichloromethane or chloroform provides mild conditions that minimize side reactions. The addition of scavengers such as triethylsilane can trap the triphenylmethyl carbocation, preventing unwanted alkylation reactions [14].

The efficiency of acid-mediated trityl removal depends critically on the electronic nature of the trityl group and the nucleophilicity of the nitrogen atom. Electron-withdrawing substituents on the phenyl rings decrease the stability of the trityl carbocation, requiring harsher conditions for deprotection. Conversely, electron-donating substituents facilitate carbocation formation, enabling deprotection under milder conditions [15].

Alternative Deprotection Strategies

Beyond traditional acid-mediated approaches, several alternative deprotection methodologies have been developed for trityl group removal. Reductive demercuration represents a novel approach that employs mercury(II) salts in combination with sodium borohydride to achieve trityl deprotection under mild conditions [17]. This method operates through initial coordination of the mercury center to the trityl group, followed by reductive cleavage of the carbon-nitrogen bond.

The reductive demercuration methodology offers several advantages over traditional acid-mediated approaches. The reaction proceeds at room temperature without requiring harsh acidic conditions, making it compatible with acid-sensitive substrates. The method demonstrates excellent chemoselectivity, preferentially cleaving trityl groups over other protecting groups such as benzyl or silyl ethers [17].

Lewis acid-mediated deprotection strategies employ metal halides such as indium tribromide or boron trifluoride etherate to facilitate trityl removal. These reagents operate through coordination to the trityl group, enhancing the electrophilicity of the carbon center and promoting heterolytic cleavage. The use of Lewis acids often enables deprotection under neutral conditions, avoiding the potential complications associated with strong protic acids [18].

A particularly innovative approach involves the use of column chromatography for trityl deprotection. This method employs silica gel columns loaded with dilute TFA solutions to achieve continuous deprotection and product isolation in a single operation. The method provides excellent yields of pure deprotected products while minimizing exposure to harsh acidic conditions [16] [19].

Novel Reaction Pathways

Metal-Catalyzed Transformations

Metal-catalyzed transformations of 1-Trityl-1H-imidazole-4-carboxylic acid represent a rapidly evolving area of synthetic methodology. Transition metal catalysts enable regioselective functionalization of the imidazole ring at specific positions, providing access to complex derivatives that would be difficult to obtain through traditional synthetic approaches [20].

Copper-catalyzed transformations have emerged as particularly powerful tools for imidazole functionalization. Copper(I) catalysts facilitate cycloaddition reactions that enable the construction of complex polycyclic structures. The copper center coordinates to the imidazole nitrogen, activating the heterocycle toward nucleophilic attack while maintaining regioselectivity through steric and electronic effects [21].

Palladium-catalyzed cross-coupling reactions provide access to aryl-substituted imidazole derivatives through carbon-carbon bond formation. The palladium catalyst enables the coupling of aryl halides with imidazole substrates under mild conditions, typically in the presence of base and phosphine ligands. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps characteristic of palladium-catalyzed cross-coupling processes [20].

Gold-catalyzed transformations exploit the unique ability of gold complexes to activate alkyne substrates toward nucleophilic attack by imidazole nitrogen atoms. The gold catalyst coordinates to the alkyne, enhancing its electrophilicity and enabling intramolecular cyclization reactions that form fused heterocyclic systems. These transformations typically proceed under mild conditions with excellent regioselectivity [22].

Photochemical Reaction Applications

Photochemical transformations of 1-Trityl-1H-imidazole-4-carboxylic acid offer unique opportunities for synthetic methodology development. The imidazole chromophore exhibits distinctive photophysical properties that enable selective excitation and subsequent chemical transformation under appropriate irradiation conditions [23] [24].

The photochemical rearrangement pathways of imidazoles have been extensively studied using theoretical methods. Two primary reaction pathways have been identified: the conical intersection path and the internal cyclization-isomerization path. The conical intersection pathway involves rapid intersystem crossing from the excited singlet state to the ground state, while the cyclization-isomerization pathway proceeds through a series of geometric rearrangements in the excited state [23].

Photosensitized reactions of imidazoles in the presence of singlet oxygen represent another important class of photochemical transformations. The imidazole ring can act as a singlet oxygen quencher, participating in oxidative transformations that lead to ring-opening or substitution products. The efficiency of these reactions depends on the substitution pattern of the imidazole ring and the presence of electron-donating or electron-withdrawing groups [25].

Recent developments in photocatalytic methodology have enabled the development of visible light-mediated transformations of imidazole-containing substrates. Iridium-based photocatalysts can mediate decarboxylative radical coupling reactions that form carbon-carbon bonds through radical intermediates. These transformations typically proceed under mild conditions using visible light irradiation, offering environmentally benign alternatives to traditional thermal processes [26].